N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8(17)15-14-16-11(7-20-14)10-6-9-4-2-3-5-12(9)19-13(10)18/h2-7H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPVEOWNXAQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353665 | |
| Record name | ST50171152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87503-73-9 | |
| Record name | ST50171152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one
The precursor 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one is synthesized via cyclocondensation of 3-bromoacetylcoumarin with thiourea. This reaction proceeds in ethanol under reflux, forming the thiazole ring through nucleophilic substitution. The product is purified via recrystallization, yielding a crystalline solid used directly in subsequent acetylation.
Conventional Acetylation Method
Reaction Conditions
The acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one is conducted as follows:
- Reagents : Acetyl chloride (1.0 equiv), chloroform (solvent).
- Temperature : 0–5°C (ice bath).
- Duration : 8 hours with continuous stirring.
- Workup : Distillation of chloroform, filtration, and recrystallization from absolute alcohol.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | 0–5°C |
| Time | 8 hours |
| Yield | 71% |
| Melting Point | 185°C |
Mechanistic Insights
Acetyl chloride reacts with the primary amine on the thiazole ring, forming a stable acetamide via nucleophilic acyl substitution. The low temperature minimizes side reactions, such as over-acetylation or decomposition, while chloroform’s aprotic nature facilitates reagent solubility.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
- 1675 cm⁻¹ : Stretching vibration of the amide carbonyl (NHCOCH₃).
- 1723 cm⁻¹ : Coumarin lactone carbonyl (C=O).
- 1614 cm⁻¹ : C=N stretch of the thiazole ring.
- 638 cm⁻¹ : C-S bond vibration.
Table 2: IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O | 1675 |
| Coumarin C=O | 1723 |
| Thiazole C=N | 1614 |
| C-S | 638 |
Comparative Analysis of Methodologies
While alternative acetylation agents (e.g., acetic anhydride) or solvents (e.g., THF) are theoretically viable, the documented method using acetyl chloride in chloroform remains optimal for yield and purity. Microwave-assisted acetylation, though unexplored for this specific compound, could reduce reaction times based on analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Based on the search results, information about the applications of "N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide" is limited. However, the search results do provide information on the applications of related compounds, which can give insight into the potential applications of the target compound.
Here's what can be gathered:
Understanding Related Compounds
- Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate: This is a coumarin derivative. Coumarins have various scientific research applications.
Potential Scientific Research Applications
- Chemistry: It can be used as a building block in synthesizing complex molecules and as a reagent in organic synthesis.
- Biology: Due to its biological activities, it is a candidate for studies on anti-inflammatory, anti-tumor, and anti-bacterial properties.
- Medicine: It is investigated for potential therapeutic effects in drug development, particularly for cancer and inflammatory diseases.
- Industry: It may be useful in developing new materials and chemical processes due to its unique properties.
Mechanism of Action
- The mechanism of action may involve interaction with molecular targets and pathways, such as inhibiting specific enzymes or signaling pathways involved in inflammation or cancer progression. The chromenyl and thiazolyl groups are crucial for binding affinity and specificity towards these targets.
Additional related compounds
- 3-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile : This compound is also related to the target compound .
- Thiazolylcoumarin derivatives : A new series of these derivatives has been synthesized using a molecular hybridization approach .
- 2-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile: This compound can be used in the synthesis of substituted 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylacrylonitriles .
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of specific biological processes. For example, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substitution Patterns
The acetamide group at the thiazole-2-position serves as a critical site for structural diversification. Derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide are classified based on substituents at the acetamide nitrogen (R-group). Key analogs include:
Acetylcholinesterase (AChE) Inhibition
- 6c (Diethylamino derivative): Exhibits the highest potency (IC₅₀ = 43 nM) and selectivity (SI = 4151.16 over BuChE). Acts as a mixed-type inhibitor, binding both the catalytic site and peripheral anionic site of AChE .
- 6a (Methylamino derivative): Less active (IC₅₀ ~ 100–200 nM), indicating the importance of bulky alkyl groups for enhanced binding .
α-Glucosidase Inhibition
Physicochemical Properties
Key Research Findings
Substituent Effects on Bioactivity
Stability and Commercial Viability
- Discontinued Derivatives : Compounds like N-(3-methoxyphenyl)-2-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thio)acetamide () were discontinued, likely due to synthesis challenges or poor pharmacokinetics .
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a complex organic compound that combines a coumarin moiety with a thiazole ring, which contributes to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multiple steps:
- Formation of the Coumarin Moiety : The coumarin core is synthesized via the Pechmann condensation, where phenol reacts with β-ketoesters in the presence of a strong acid.
- Thiazole Ring Formation : The thiazole ring is created by reacting α-haloketones with thiourea.
- Coupling Reaction : The final step involves coupling the coumarin-thiazole intermediate with acetamide under basic conditions to yield the target compound.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies indicate that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines, with IC50 values indicating potent activity. For example, thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against certain tumor cells .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiazole-containing compounds, including this compound. These compounds have shown effectiveness against various bacterial strains:
- Antibacterial Studies : Compounds derived from thiazole have been reported to exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin, indicating their potential in treating bacterial infections .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis.
- Molecular Targets : It likely interacts with proteins involved in cancer progression and inflammation, modulating their activity through binding interactions facilitated by its structural components (coumarin and thiazole rings).
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives, including this compound:
Q & A
Basic: What synthetic routes are employed to synthesize N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, and how is its purity validated?
The compound is synthesized via a multi-step process:
Core formation : Reacting 3-(2-aminothiazol-4-yl)-2H-chromen-2-one with chloroacetyl chloride in DMF/triethylamine yields 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide as an intermediate .
Substituent introduction : The chloro group is displaced by nucleophilic amines (e.g., substituted anilines) under reflux conditions, forming derivatives with varying R-groups .
Characterization : Purity is confirmed via:
- Melting point analysis (e.g., 206–211°C for derivative 5) .
- Spectroscopy : IR (C=O stretch at ~1714 cm⁻¹), ¹H-NMR (e.g., thiazole NH at δ 11.86 ppm), and MS (e.g., [M+H]+ at m/z 378.25) .
- TLC monitoring during synthesis .
Intermediate: How do structural modifications influence α-glucosidase inhibitory activity?
Substituents on the phenyl ring significantly modulate activity:
- Electron-withdrawing groups (e.g., –Br in compound 19) enhance inhibition by increasing hydrophobic interactions with the enzyme’s active site. Compound 19 (IC₅₀ = 4.2 µM) outperforms derivatives with –OCH₃ or –CH₃ groups .
- Positional effects : Para-substituted halides (e.g., 4-bromo in compound 19) show higher activity than ortho/meta substituents due to improved steric alignment .
- Methodological validation : Dose-response assays using acarbose as a positive control (IC₅₀ = 840 µM) confirm potency .
Advanced: What computational strategies elucidate ligand-receptor interactions for this compound?
- Molecular docking : AutoDock/Vina identifies key binding residues (e.g., HIS-279, ASP-307) in α-glucosidase. Hydrophobic interactions dominate, contributing ~60% of binding energy in compound 19 .
- Molecular dynamics (MD) : 100-ns simulations (AMBER/CHARMM) reveal stable ligand-protein complexes (RMSD < 2 Å) and validate hydrogen bonding with ASP-68 .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG = −35.2 kcal/mol for compound 19), correlating with experimental IC₅₀ values .
Basic: What analytical techniques confirm the compound’s structural integrity?
- IR spectroscopy : Confirms carbonyl stretches (1714 cm⁻¹ for acetamide, 1604 cm⁻¹ for coumarin C=O) .
- ¹H-NMR : Distinct signals for thiazole NH (δ 11.23–12.86 ppm), coumarin C4-H (δ 8.12 ppm), and aromatic protons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 467.50 for compound 19) validate molecular weight .
Advanced: How can QSAR models optimize pharmacokinetic properties?
- Descriptors : logP (lipophilicity), polar surface area (PSA), and Hammett σ constants are critical. Higher logP (>3.5) improves membrane permeability but may reduce solubility .
- Case study : Derivatives with para-halogens exhibit optimal balance (logP ~3.2, PSA ~90 Ų), enhancing bioavailability while retaining potency .
- Validation : Leave-one-out cross-validation (R² > 0.85) ensures model robustness .
Intermediate: What in vitro models assess antimicrobial efficacy?
- MIC assays : Test against S. aureus, E. coli, and C. albicans using broth microdilution (CLSI guidelines). Derivatives with –NO₂ or –Cl substituents show MICs ≤25 µg/mL, outperforming non-halogenated analogs .
- Mechanistic insights : Time-kill assays reveal bactericidal effects within 12 hours for compound 6 (2-((4-chlorophenyl)amino)-substituted derivative) .
Advanced: How do crystallographic studies resolve structural ambiguities?
- Single-crystal X-ray diffraction : SHELX programs refine crystal structures, confirming planarity of the coumarin-thiazole system (torsion angle < 5°) .
- Electron density maps : Resolve disorder in substituent orientations (e.g., methoxy groups in compound 10) .
Intermediate: How are contradictions in biological data addressed?
- Case example : Varied MICs against C. albicans (250 µg/mL vs. 13–27 µmol/L in other studies) are resolved by standardizing inoculum size (1×10⁵ CFU/mL) and solvent controls (DMSO <1% v/v) .
- Statistical validation : Tukey’s HSD test (p < 0.05) identifies significant differences between substituent groups .
Basic: What challenges arise during purification?
- Recrystallization : Ethanol/water mixtures yield pure crystals but require slow cooling to avoid oiling out (e.g., compound 5 at 95% purity) .
- Chromatography : Silica gel columns (hexane/ethyl acetate gradient) separate regioisomers, monitored by TLC (Rf = 0.4–0.6) .
Advanced: Can this scaffold target kinases or other enzymes beyond α-glucosidase?
- Kinase inhibition : Structural analogs (e.g., Aurora kinase inhibitors with IC₅₀ < 0.2 µM) suggest potential for scaffold repurposing. However, specific assays (e.g., ADP-Glo™) are needed to confirm activity .
- Protease assays : Preliminary docking with HIV-1 protease (PDB: 1HPV) shows moderate binding (ΔG = −28.5 kcal/mol), warranting enzymatic validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
